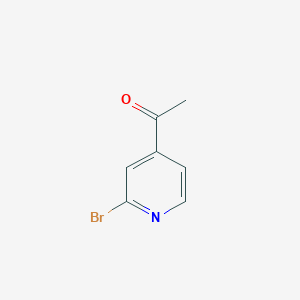

1-(2-Bromopyridin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromopyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOXYYMZTJBJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568064 | |

| Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864674-02-2 | |

| Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromopyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Bromopyridin-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromopyridin-4-yl)ethanone, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its application as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and logical relationships are visualized using diagrams.

Introduction

This compound, a substituted bromopyridine derivative, has emerged as a valuable scaffold in the synthesis of complex heterocyclic molecules. The presence of a reactive bromine atom and a ketone functional group on the pyridine ring offers versatile handles for a variety of chemical transformations. This unique structural combination makes it an attractive starting material for the generation of diverse compound libraries aimed at discovering novel therapeutic agents. This guide serves as a central resource for researchers, providing essential data and methodologies related to this important chemical entity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 864674-02-2 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| IUPAC Name | 1-(2-bromo-4-pyridinyl)ethanone | [1] |

| Synonyms | 4-Acetyl-2-bromopyridine, 2-Bromo-4-acetylpyridine | [1] |

| Boiling Point | 267.3 ± 25.0 °C (Predicted) | [2] |

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, data for structurally similar compounds can provide valuable insights for characterization. Researchers should expect characteristic signals corresponding to the acetyl group and the substituted pyridine ring in ¹H and ¹³C NMR spectra. Infrared spectroscopy would likely show a strong carbonyl stretch, and mass spectrometry should confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the manipulation of commercially available bromopyridine precursors. While a specific protocol for the 4-acetyl isomer is not detailed in the literature, a general procedure for a similar isomer, 1-(3-Bromopyridin-2-yl)ethanone, can be adapted.[3]

General Synthetic Workflow

The synthesis of bromopyridinyl ethanones often involves the acylation of a corresponding bromopyridine derivative. Challenges such as the electron-deficient nature of the pyridine ring need to be considered when choosing the appropriate synthetic route.

Experimental Protocol (Adapted from a similar synthesis)

Materials:

-

2-Bromopyridine derivative

-

Acetylating agent (e.g., acetyl chloride or acetic anhydride)

-

Lewis acid catalyst (e.g., aluminum chloride)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Aqueous work-up solutions (e.g., HCl, NaHCO₃, brine)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst. Cool the mixture in an ice bath.

-

Addition of Reagents: Slowly add the acetylating agent to the cooled suspension, followed by the dropwise addition of the 2-bromopyridine derivative.

-

Reaction: Allow the reaction to stir at a controlled temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it over ice and acidifying with HCl. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired this compound.[3]

Chemical Reactivity and Applications in Drug Discovery

The dual reactivity of the bromine atom and the ketone group makes this compound a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.

Key Reactions

The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The ketone functionality can undergo a variety of classical transformations, including:

-

Reductions to the corresponding alcohol.

-

Reductive aminations to form substituted amines.

-

Condensation reactions to form larger, more complex structures.

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors. The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.

The general strategy involves utilizing the reactive sites of the molecule to build more complex structures that can effectively bind to the ATP-binding pocket of a target kinase. For instance, the bromine atom can be displaced via a Suzuki or Buchwald-Hartwig reaction to introduce a group that interacts with the hinge region of the kinase, while the ketone can be further functionalized to occupy other regions of the active site.

Safety and Handling

This compound is associated with several hazard warnings. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility in palladium-catalyzed cross-coupling reactions and other functional group transformations makes it a key intermediate in the development of novel kinase inhibitors and other drug candidates. This technical guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further research into its specific reaction conditions and biological activities will undoubtedly expand its utility in medicinal chemistry.

References

Characterization of 1-(2-Bromopyridin-4-yl)ethanone: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the key chemical intermediate, 1-(2-Bromopyridin-4-yl)ethanone, is presented in this technical guide. Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's structural features through detailed spectral data, experimental protocols, and a logical workflow for its analysis.

Introduction

This compound, with the chemical formula C₇H₆BrNO, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] The presence of a bromine atom and a ketone functional group on the pyridine ring offers versatile sites for further chemical modifications, making it an important precursor for the synthesis of more complex molecules. Accurate characterization of this compound is crucial for ensuring the purity and identity of subsequent products. This guide focuses on the definitive spectroscopic techniques of NMR and MS to provide a detailed structural elucidation.

Spectroscopic Data

While publicly available experimental spectra for this compound are limited, the following tables summarize the predicted quantitative data based on established spectroscopic principles and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.55 | d | ~5.0 |

| H-5 | ~7.80 | dd | ~5.0, ~1.5 |

| H-3 | ~7.65 | d | ~1.5 |

| CH₃ | ~2.60 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~196.5 |

| C-2 (C-Br) | ~143.0 |

| C-6 | ~150.5 |

| C-4 | ~145.0 |

| C-5 | ~123.0 |

| C-3 | ~128.0 |

| CH₃ | ~26.5 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Ion | Predicted Relative Intensity |

| 199/201 | [M]⁺ | High (Isotopic pattern for Br) |

| 184/186 | [M-CH₃]⁺ | Moderate |

| 156/158 | [M-COCH₃]⁺ | Moderate |

| 121 | [M-Br]⁺ | High |

| 78 | [C₅H₄N]⁺ | Moderate |

| 43 | [CH₃CO]⁺ | High |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the Grignard reaction of 2-bromopyridine with acetonitrile, followed by acidic hydrolysis.

Materials and Reagents:

-

2-Bromopyridine

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Acetonitrile

-

Aqueous hydrochloric acid (e.g., 3 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromopyridine in dry diethyl ether or THF dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2-pyridylmagnesium bromide).

-

Reaction with Acetonitrile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acetonitrile in the same dry solvent to the Grignard reagent with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Hydrolysis: Carefully quench the reaction by the slow addition of cold 3 M hydrochloric acid. Stir the mixture until the intermediate imine is fully hydrolyzed to the ketone.

-

Work-up: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

Inject the sample solution into the GC. The GC will separate the compound from any residual solvent or impurities before it enters the mass spectrometer.

-

GC Conditions: Use a suitable capillary column and a temperature program that allows for the elution of the compound as a sharp peak.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: Approximately 230 °C.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion peak, paying attention to the characteristic isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio), and the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Synthetic Profile of 1-(2-Bromopyridin-4-yl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 1-(2-Bromopyridin-4-yl)ethanone, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization and synthesis of this compound.

Physicochemical Properties

This compound, also known as 4-acetyl-2-bromopyridine, possesses the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol .[1] Its unique structure, featuring a bromine atom at the 2-position and an acetyl group at the 4-position of the pyridine ring, makes it a versatile building block for further chemical modifications.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is crucial for its unambiguous identification and quality control. The following tables summarize the key spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Predicted | ||||

| ~8.6 | d | ~5.0 | H-6 | |

| ~7.8 | s | H-3 | ||

| ~7.6 | d | ~5.0 | H-5 | |

| ~2.6 | s | -CH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Predicted | ||

| ~196 | C=O | |

| ~151 | C-4 | |

| ~150 | C-6 | |

| ~143 | C-2 | |

| ~128 | C-3 | |

| ~123 | C-5 | |

| ~27 | -CH₃ |

Note: The NMR data presented is based on predictive models and analysis of similar structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

| Wave Number (cm⁻¹) | Assignment |

| ~1700 | C=O stretch (ketone) |

| ~1580, ~1540, ~1460 | C=C/C=N stretch (pyridine ring) |

| ~1360 | C-H bend (methyl) |

| ~1230 | C-C stretch |

| ~1050 | C-Br stretch |

Mass Spectrometry

| m/z | Assignment |

| 200/202 | [M]⁺ (presence of Br isotope) |

| 185/187 | [M-CH₃]⁺ |

| 157/159 | [M-COCH₃]⁺ |

| 120 | [M-Br]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for the preparation of this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies

Materials:

-

2-Bromo-4-cyanopyridine

-

Methylmagnesium bromide (solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-cyanopyridine dissolved in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide solution is added dropwise to the stirred solution of 2-bromo-4-cyanopyridine via the dropping funnel, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time, monitored by TLC.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with aqueous HCl and stirred until the intermediate imine is fully hydrolyzed to the ketone. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

Applications and Future Directions

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ketone functionality allows for a wide range of transformations, including reduction, oxidation, and condensation reactions. These properties make it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional materials. Further research into the biological activities of derivatives of this compound is a promising area of investigation.

This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and synthetic workflow are intended to facilitate its synthesis, characterization, and application in various fields of chemical research.

References

An In-depth Technical Guide to the Reactivity of the Acetyl Group in 1-(2-Bromopyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromopyridin-4-yl)ethanone, also known as 4-acetyl-2-bromopyridine, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure incorporates a pyridine ring, a bromine atom, and an acetyl group, each presenting unique opportunities for chemical modification. The pyridine core is a common scaffold in numerous biologically active compounds, while the bromine atom is amenable to various cross-coupling reactions. This guide focuses specifically on the rich and varied reactivity of the acetyl group, a key site for molecular elaboration and the introduction of diverse functional groups. Understanding the chemical behavior of the acetyl moiety is paramount for the strategic design and synthesis of novel pharmaceutical candidates.

This technical document provides a comprehensive overview of the principal reactions involving the acetyl group of this compound. It includes detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways and experimental workflows to facilitate its application in a research and development setting.

Physicochemical and Spectroscopic Data

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 864674-02-2 |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| IUPAC Name | This compound |

Spectroscopic data for the starting material and its derivatives are crucial for reaction monitoring and product characterization. While specific spectra for all reaction products are not universally available, representative data for related structures can provide valuable guidance.

| Spectrum | Key Features (Reference) |

| ¹H NMR | Characteristic signals for the pyridine ring protons and the methyl protons of the acetyl group.[2] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the methyl carbon, and the carbons of the bromopyridine ring.[2] |

| IR | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration. |

| Mass Spec. | Molecular ion peak corresponding to the mass of the compound. |

Reactivity of the Acetyl Group

The acetyl group of this compound is a hub of reactivity, participating in a wide array of chemical transformations. The electron-withdrawing nature of the bromopyridine ring enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons of the methyl group. This electronic influence governs the reactivity of the acetyl moiety, making it susceptible to both nucleophilic attack at the carbonyl carbon and base-mediated reactions at the α-position.

The primary transformations of the acetyl group can be categorized as follows:

-

Condensation Reactions: Formation of new carbon-carbon bonds by reaction with aldehydes and other carbonyl-containing compounds.

-

Alpha-Halogenation: Substitution of the α-hydrogens with halogens, creating a versatile synthetic intermediate.

-

Oxidation-Rearrangement Reactions: Transformation of the acetyl group into a carboxylic acid or amide derivative.

-

Reduction of the Carbonyl Group: Conversion of the ketone to a secondary alcohol.

-

Derivatization of the Carbonyl Group: Reaction with hydrazine derivatives to form hydrazones.

The following sections will delve into the specifics of these key reactions, providing detailed experimental protocols and relevant data.

Condensation Reactions

Condensation reactions are fundamental in organic synthesis for the construction of larger, more complex molecules. The acetyl group of this compound readily participates in such reactions, primarily through the formation of an enolate intermediate.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones.[3][4][5][6] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[3][4][5][6] The resulting chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities.[7]

Reaction Scheme:

Figure 1: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.0-1.2 eq.).

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) or potassium hydroxide to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Reactants | This compound, Aromatic Aldehyde |

| Reagents | NaOH or KOH, Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 2-24 hours |

| Typical Yield | 70-95% |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base.[8][9] This reaction is a powerful tool for the synthesis of highly functionalized alkenes.[10]

Reaction Scheme:

References

- 1. 1-(2-Bromopyridin-4-yl)ethan-1-one | C7H6BrNO | CID 15091013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen-Schmidt Condensation [cs.gordon.edu]

- 5. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Claisen condensation.pptx [slideshare.net]

- 7. scienceopen.com [scienceopen.com]

- 8. jocpr.com [jocpr.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the Electronic Properties of 2-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of 2-substituted pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry, materials science, and catalysis. Understanding the influence of substituents on the pyridine ring's electronic landscape is crucial for the rational design of novel molecules with tailored reactivity, binding affinity, and photophysical characteristics.

Introduction: The Significance of 2-Substituted Pyridines

Pyridine and its derivatives are fundamental building blocks in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] The nitrogen atom in the pyridine ring imparts a dipole moment and a site of basicity, making it a versatile scaffold for molecular design. Substitution at the 2-position (the carbon atom adjacent to the nitrogen) directly influences the electronic distribution within the ring, profoundly affecting the molecule's properties and its interactions with biological targets or catalytic centers.[1][4] This guide will delve into the key electronic parameters of 2-substituted pyridines, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.

Substituent Effects on the Electronic Properties of the Pyridine Ring

The electronic nature of a substituent at the 2-position can be broadly categorized as either electron-donating (EDG) or electron-withdrawing (EWG). This classification is pivotal in predicting the chemical behavior of the substituted pyridine.

-

Electron-Donating Groups (EDGs): These groups, such as amino (-NH₂), alkoxy (-OR), and alkyl (-CH₃) groups, increase the electron density of the pyridine ring through inductive and/or resonance effects. This enhanced electron density primarily accumulates at the ortho (C3, C5) and para (C4) positions relative to the substituent, and notably increases the basicity of the pyridine nitrogen.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the ring. This effect is also transmitted through inductive and resonance mechanisms, leading to a decrease in the basicity of the nitrogen atom.

The following diagram illustrates the general influence of EDGs and EWGs on the electron density of the pyridine ring.

Quantitative Description of Electronic Effects

The electronic influence of substituents can be quantified using several experimental and theoretical parameters. This section presents key data for a range of 2-substituted pyridines.

Acidity Constant (pKa)

The pKa of the conjugate acid of a substituted pyridine is a direct measure of the basicity of the nitrogen atom. A higher pKa value indicates a more basic pyridine.

| Substituent (at C2) | pKa |

| -NH₂ | 6.86 |

| -OCH₃ | 3.28[5] |

| -CH₃ | 5.97[5] |

| -H | 5.17[5] |

| -Cl | 0.72[5] |

| -Br | 0.90[5] |

| -CN | -0.26 |

| -NO₂ | -0.24 |

Table 1: pKa values for selected 2-substituted pyridines.

Hammett Substituent Constants (σ)

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a molecule. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the substituent. Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating character.

| Substituent (at C2) | σ (para-equivalent) |

| -NH₂ | -0.66 |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -CN | 0.66 |

| -NO₂ | 0.78 |

Table 2: Hammett constants (σp) for selected 2-substituents on the pyridine ring.

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the electronic structure of molecules.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. Electron-withdrawing groups generally cause downfield shifts (higher ppm), while electron-donating groups lead to upfield shifts (lower ppm).

| Substituent (at C2) | ¹H Chemical Shift (δ, ppm) of H6 | ¹³C Chemical Shift (δ, ppm) of C2 | ¹³C Chemical Shift (δ, ppm) of C6 |

| -NH₂ | ~7.9 | ~161.4 | ~148.8 |

| -OCH₃ | ~8.1 | ~164.2 | ~147.5 |

| -CH₃ | ~8.4 | ~157.9 | ~148.9 |

| -H | 8.5 | 150.1 | 150.1 |

| -Cl | ~8.4 | ~152.0 | ~149.8 |

| -Br | ~8.4 | ~143.2 | ~150.1 |

| -CN | ~8.6 | ~138.0 | ~150.9 |

Table 3: Approximate ¹H and ¹³C NMR chemical shifts for selected 2-substituted pyridines in CDCl₃.

The vibrational frequencies of the pyridine ring in an IR spectrum are influenced by the electronic effects of substituents. The C=N and C=C stretching vibrations are particularly informative.

| Substituent (at C2) | C=N / C=C Stretching Frequencies (cm⁻¹) |

| -NH₂ | ~1600, 1562, 1481, 1439[6] |

| -CH₃ | ~1595, 1575, 1475, 1435 |

| -H | ~1583, 1572, 1482, 1439 |

| -Cl | ~1580, 1565, 1460, 1425 |

| -Br | ~1575, 1560, 1455, 1420 |

| -NO₂ | ~1605, 1575, 1530 (asym NO₂), 1350 (sym NO₂) |

Table 4: Characteristic IR stretching frequencies for selected 2-substituted pyridines.

The electronic transitions of the pyridine ring, typically observed in the UV region, are affected by substitution. Auxochromic groups (e.g., -NH₂, -OH) can cause a bathochromic (red) shift of the absorption maxima (λ_max).

| Substituent (at C2) | λ_max (nm) |

| -NH₂ | ~235, 305 |

| -OCH₃ | ~220, 270 |

| -CH₃ | ~205, 260 |

| -H | ~202, 254[7] |

| -Cl | ~210, 265 |

| -Br | ~215, 270 |

| -CN | ~225, 275 |

Table 5: Approximate UV-Vis absorption maxima for selected 2-substituted pyridines.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the electronic properties of 2-substituted pyridines.

Determination of pKa by Potentiometric Titration

References

- 1. nbinno.com [nbinno.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. chimia.ch [chimia.ch]

- 7. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Stability and Storage of 1-(2-Bromopyridin-4-yl)ethanone

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Bromopyridin-4-yl)ethanone (CAS No. 864674-02-2), a key intermediate in pharmaceutical and organic synthesis.[1][2] The information is intended for researchers, scientists, and drug development professionals to ensure the compound's integrity throughout its lifecycle. While specific public data on forced degradation studies for this compound is limited, this document outlines its known properties, general stability profile, and provides standardized protocols for conducting further stability assessments.

Chemical and Physical Properties

This compound is a brominated pyridine derivative with a molecular formula of C₇H₆BrNO and a molecular weight of 200.03 g/mol .[3] Its structure, featuring a reactive ketone group and a bromine atom on the pyridine ring, makes it a versatile synthetic building block.[2][4]

| Property | Value | Reference |

| CAS Number | 864674-02-2 | [3] |

| Molecular Formula | C₇H₆BrNO | [3] |

| Molecular Weight | 200.03 g/mol | [3] |

| Synonyms | 4-Acetyl-2-bromopyridine, 2-bromo-4-acetylpyridine | [3] |

| Appearance | Solid (Light brown to yellow) | [5] |

Storage and Handling Recommendations

Proper storage is critical to maintain the purity and stability of this compound. The compound is generally considered stable under recommended storage conditions.[6] However, due to its reactive nature and potential sensitivity, specific precautions should be taken.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place, with some suppliers specifying refrigeration at 2-8°C.[1][5][6] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed.[7] Store under an inert gas like nitrogen or argon.[5] | To protect from atmospheric moisture and oxygen, which could promote degradation. |

| Light | Store in a dark place.[8] | To prevent potential photodegradation. |

| Environment | Store in a dry, well-ventilated place.[6][7] | To prevent hydrolysis and ensure safe handling of a potentially hazardous powder. |

The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn during handling.[6]

Potential Degradation Pathways

While specific degradation products have not been detailed in public literature, the chemical structure suggests plausible degradation pathways under stress conditions such as hydrolysis, oxidation, and photolysis. The bromine-carbon bond and the ketone functional group are the most likely sites of reaction.

Experimental Protocols for Stability Assessment

To definitively determine the stability profile, a forced degradation study is required. The following protocols are generalized methodologies for assessing the stability of a chemical intermediate like this compound.

The overall process involves subjecting the compound to various stress conditions and analyzing the resulting samples at specific time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

The following are sample protocols for stress testing. An unstressed sample (control) stored under recommended conditions should be analyzed alongside the stressed samples.

A. Hydrolytic Degradation (Acidic)

-

Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M hydrochloric acid (HCl) to achieve a final concentration of 0.5 mg/mL.

-

Incubate the solution at a controlled temperature (e.g., 60°C) in a water bath.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

-

Dilute with the mobile phase to the target analytical concentration for HPLC analysis.

B. Hydrolytic Degradation (Basic)

-

Follow steps 1-6 from the acidic hydrolysis protocol, substituting 0.1 M HCl with 0.1 M NaOH and neutralizing with 0.1 M HCl.

C. Oxidative Degradation

-

Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). No quenching is typically required before dilution with the mobile phase.

D. Photolytic Degradation

-

Prepare two solutions (e.g., 0.5 mg/mL) of the compound in a transparent solvent system (e.g., acetonitrile/water).

-

Place one solution in a photostability chamber with a controlled light source (e.g., option 2 of ICH Q1B guideline, >1.2 million lux hours and >200 W hours/m²).

-

Wrap the second solution (the dark control) in aluminum foil and place it in the same chamber to exclude light but maintain the same temperature.

-

Analyze samples from both solutions at appropriate time intervals.

E. Thermal Degradation (Dry Heat)

-

Place a known quantity of the solid compound in a vial.

-

Heat the vial in a calibrated oven at an elevated temperature (e.g., 80°C).

-

At specified time points, remove the vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze by HPLC.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark environment, preferably under an inert atmosphere. For applications requiring a comprehensive understanding of its stability profile, such as in GMP-regulated processes, conducting formal forced degradation studies is essential. The protocols and potential degradation pathways outlined in this guide provide a robust framework for researchers to perform these assessments, ensuring the material's quality and integrity for its intended use in research and development.

References

- 1. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]

- 2. Buy 2-Bromo-1-(4-bromopyridin-2-yl)ethanone (EVT-13806051) [evitachem.com]

- 3. 1-(2-Bromopyridin-4-yl)ethan-1-one | C7H6BrNO | CID 15091013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-(4-bromopyridin-2-yl)ethanone CAS#: 1060805-69-7 [m.chemicalbook.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 118289-16-0|2-Bromopyridine-4-methanol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Bromopyridin-4-yl)ethanone and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-bromopyridin-4-yl)ethanone, a key building block in medicinal chemistry, and its subsequent derivatization into a variety of analogues. This document details the necessary reagents, reaction conditions, and purification methods for the successful synthesis of these valuable compounds.

Introduction

Pyridine scaffolds are of paramount importance in drug discovery, appearing in a vast array of pharmacologically active molecules.[1] The targeted synthesis of substituted pyridines is therefore a critical endeavor for medicinal chemists. This compound is a versatile intermediate, featuring a bromine atom at the 2-position, which is amenable to a wide range of cross-coupling reactions, and a ketone functionality at the 4-position that can be readily modified. These characteristics allow for the creation of diverse molecular architectures, making it a valuable precursor for the development of novel therapeutic agents.

This guide will first detail a reliable two-step synthesis for the core compound, this compound, followed by established protocols for the synthesis of its analogues via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-bromo-4-methylpyridine. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the reaction of the resulting carboxylic acid with methyllithium to yield the desired ketone.

References

Potential Biological Activity of 1-(2-Bromopyridin-4-yl)ethanone Derivatives: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activities of 1-(2-Bromopyridin-4-yl)ethanone derivatives is limited in publicly available literature. This guide extrapolates potential activities and methodologies based on research on structurally related pyridine and bromopyridine compounds. The presented quantitative data is illustrative and intended to guide future research.

Introduction

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The presence of a bromine atom and a ketone functional group on the pyridine ring in this compound offers versatile handles for synthetic modification, making it an attractive starting material for the development of novel bioactive compounds. This technical guide explores the potential biological activities of derivatives of this compound, focusing on antimicrobial and anticancer applications, and provides detailed experimental protocols and potential mechanisms of action to facilitate further research in this area.

Potential Synthetic Derivatives

The chemical structure of this compound allows for derivatization at two primary sites: the ethanone moiety and the bromo-substituted position on the pyridine ring.

Derivatization of the Ethanone Group

The ketone functionality can be readily transformed into a variety of other chemical groups, leading to diverse classes of compounds with potential biological activities.

-

Chalcones: Claisen-Schmidt condensation of this compound with various aromatic aldehydes can yield pyridine-based chalcones. Chalcones are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3]

-

Thiosemicarbazones: Reaction with thiosemicarbazide can produce thiosemicarbazone derivatives. This class of compounds has shown significant promise as anticancer and antimicrobial agents.[4][5][6][7]

-

Hydrazones: Condensation with hydrazine or its derivatives can lead to the formation of hydrazones, which have been investigated for their enzyme inhibitory and other biological properties.[8][9][10][11]

Derivatization at the 2-Bromo Position

The bromine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki Coupling: Reaction with boronic acids can introduce new aryl or alkyl groups, expanding the chemical diversity of the derivatives.[12][13][14][15][16]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines can be used to synthesize various aminopyridine derivatives, a common motif in bioactive molecules.[17][18][19][20][21]

Potential Biological Activities

Based on the activities of structurally similar compounds, derivatives of this compound are hypothesized to exhibit the following biological activities:

Antimicrobial Activity

Pyridine-containing compounds have a long history as antimicrobial agents. The introduction of different functional groups through the derivatization of this compound could lead to novel compounds with potent activity against a range of bacterial and fungal pathogens. For instance, pyridine-based chalcones and thiosemicarbazones have demonstrated significant antimicrobial effects.[1][2][22]

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against various microorganisms.

| Compound ID | Derivative Class | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |

| BP-CH-01 | Chalcone | 8 | 16 | 32 |

| BP-CH-02 | Chalcone | 4 | 8 | 16 |

| BP-TS-01 | Thiosemicarbazone | 2 | 4 | 8 |

| BP-TS-02 | Thiosemicarbazone | 1 | 2 | 4 |

| BP-HY-01 | Hydrazone | 16 | 32 | 64 |

| BP-SU-01 | Suzuki Product | 32 | 64 | >64 |

| BP-BH-01 | Buchwald-Hartwig Product | 8 | 16 | 32 |

| Ciprofloxacin | (Standard) | 1 | 0.5 | - |

| Fluconazole | (Standard) | - | - | 8 |

Anticancer Activity

Many pyridine derivatives have been investigated as potential anticancer agents. The proposed derivatives of this compound, particularly thiosemicarbazones and chalcones, could exhibit cytotoxic effects against various cancer cell lines.[3][4][5][6][7][23][24]

Table 2: Hypothetical IC₅₀ Values of this compound Derivatives against Human Cancer Cell Lines.

| Compound ID | Derivative Class | MCF-7 (Breast Cancer) (μM) | A549 (Lung Cancer) (μM) | HCT116 (Colon Cancer) (μM) |

| BP-CH-01 | Chalcone | 15.2 | 21.5 | 18.9 |

| BP-CH-02 | Chalcone | 8.7 | 12.3 | 10.1 |

| BP-TS-01 | Thiosemicarbazone | 2.5 | 4.1 | 3.3 |

| BP-TS-02 | Thiosemicarbazone | 1.1 | 2.8 | 1.9 |

| BP-HY-01 | Hydrazone | 25.8 | 35.2 | 30.5 |

| BP-SU-01 | Suzuki Product | >50 | >50 | >50 |

| BP-BH-01 | Buchwald-Hartwig Product | 12.4 | 18.9 | 15.6 |

| Doxorubicin | (Standard) | 0.5 | 0.8 | 0.6 |

Enzyme Inhibition

The diverse functionalities that can be introduced into the this compound scaffold suggest the potential for these derivatives to act as enzyme inhibitors. For instance, hydrazone derivatives of pyridine have been shown to inhibit enzymes like monoamine oxidase (MAO) and phosphoinositide 3-kinase (PI3K).[9][25][26]

Table 3: Hypothetical Enzyme Inhibitory Activity (IC₅₀) of this compound Derivatives.

| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (μM) |

| BP-HY-01 | Hydrazone | MAO-A | 12.5 |

| BP-HY-02 | Hydrazone | MAO-B | 8.2 |

| BP-HY-03 | Hydrazone | PI3Kα | 5.7 |

| Reference Inhibitor | - | MAO-A | 0.8 |

| Reference Inhibitor | - | MAO-B | 0.5 |

| Reference Inhibitor | - | PI3Kα | 0.1 |

Experimental Protocols

Synthesis

To a solution of this compound (1 equivalent) in ethanol, add an equimolar amount of the desired aromatic aldehyde. To this mixture, add an aqueous solution of potassium hydroxide (2-3 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

A mixture of this compound (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol is refluxed for 4-6 hours in the presence of a catalytic amount of acetic acid. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone derivative.

To a solution of this compound (1 equivalent) in ethanol, add a solution of the appropriate hydrazine derivative (1.1 equivalents) in ethanol. Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-5 hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization.

In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2 equivalents). Add a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture and heat it under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

To a reaction tube, add this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., BINAP, 0.04 equivalents), and a base (e.g., NaOtBu, 1.4 equivalents). Add anhydrous toluene as the solvent. Seal the tube and heat the mixture at 100-120 °C for 18-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Biological Assays

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for derivatives of this compound would require dedicated studies, related pyridine-containing compounds are known to interact with various cellular targets and signaling pathways.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Pyridine-based inhibitors have been shown to target kinases within this pathway, such as p38 MAPK.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. malariaworld.org [malariaworld.org]

- 3. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. soeagra.com [soeagra.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Yoneda Labs [yonedalabs.com]

- 16. youtube.com [youtube.com]

- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acs.figshare.com [acs.figshare.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 22. Bot Verification [rasayanjournal.co.in]

- 23. Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-(2-Bromopyridin-4-yl)ethanone with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting the Suzuki-Miyaura cross-coupling reaction between 1-(2-Bromopyridin-4-yl)ethanone and various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry and drug discovery for the synthesis of 2-aryl-4-acetylpyridine derivatives, which are key structural motifs in many biologically active compounds.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, broad functional group tolerance, and the wide commercial availability of arylboronic acids.[1] This document outlines detailed experimental protocols, presents quantitative data for analogous reactions to predict outcomes, and provides visual representations of the experimental workflow and catalytic cycle to facilitate understanding and implementation in the laboratory.

Data Presentation

The successful synthesis of 1-(2-arylpyridin-4-yl)ethanones via Suzuki coupling is dependent on the careful selection of reaction parameters. While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and yields for the coupling of a closely related substrate, 1-(3-bromopyridin-2-yl)ethanone, with a variety of arylboronic acids.[2] These conditions are expected to provide a strong starting point for the optimization of the target reaction.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |

| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |

| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |

| 7 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65 |

Experimental Protocols

The following are detailed protocols for three common catalyst systems used in Suzuki-Miyaura coupling reactions. These can be adapted for the coupling of this compound with various arylboronic acids.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Schlenk flask and standard laboratory glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

-

Add 1,4-dioxane and water to the reaction mixture.

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with SPhos

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.5 mmol, 1.5 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

Toluene (10 mL)

-

Schlenk tube and standard laboratory glassware

-

Inert gas (Argon or Nitrogen) in a glovebox

Procedure:

-

Inside a glovebox, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.

-

Add this compound and the arylboronic acid to the tube.

-

Add toluene, seal the tube, and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 3: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.3 mmol, 1.3 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.01 mmol, 1 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Microwave vial and microwave reactor

Procedure:

-

Combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a microwave vial.[3]

-

Add DMF and seal the vial.[3]

-

Place the vial in a microwave reactor and heat to 100 °C for 6-18 hours.[3]

-

Monitor the reaction progress by LC-MS.[3]

-

Once the reaction is complete, cool the vial to room temperature.[3]

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product via column chromatography.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(2-Bromopyridin-4-yl)ethanone with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has proven invaluable in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The 2-aminopyridine moiety, in particular, is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-(2-Bromopyridin-4-yl)ethanone with various primary amines. The resulting 1-(2-(alkylamino)pyridin-4-yl)ethanone derivatives are important intermediates for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The methodologies described herein are intended to serve as a practical guide for researchers in both academic and industrial settings.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the heteroaryl halide with a primary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.

-

Reductive Elimination: The final step involves reductive elimination from the palladium-amido complex to furnish the desired N-substituted aminopyridine product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

The choice of ligand, base, solvent, and temperature is critical for achieving high yields and reaction efficiency, particularly with the electron-deficient and potentially coordinating pyridine substrate.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with a range of primary amines. These examples highlight the versatility of the reaction and provide a starting point for optimization.

| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 (estimated) |

| 2 | Benzylamine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 16 | 88 |

| 3 | Cyclopropylamine | Pd(OAc)₂ (5) | dppf (10) | NaOtBu | Toluene | 80 | 14 | 55 |

| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 10 | 92 |

| 5 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination:

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary amine. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different amine substrates.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos, XPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Argon or Nitrogen gas

-

Standard Schlenk glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 3-7.5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).

-

Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous solvent (e.g., toluene) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add this compound (1.0 equivalent) and the primary amine (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(2-(alkylamino)pyridin-4-yl)ethanone.

Example Protocol: Synthesis of 1-(2-(Benzylamino)pyridin-4-yl)ethanone

To a stirred solution of this compound (1.0 g, 5.0 mmol) and benzylamine (0.64 g, 6.0 mmol) in toluene (20 mL) was added Pd(OAc)₂ (0.056 g, 0.25 mmol), BINAP (0.23 g, 0.375 mmol), and NaOtBu (0.67 g, 7.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 1-(2-(benzylamino)pyridin-4-yl)ethanone as a yellow solid (1.0 g, 88% yield).

Mandatory Visualizations

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Applications in Drug Development

The 1-(2-(alkylamino)pyridin-4-yl)ethanone scaffold is a valuable building block in drug discovery. The amino group at the 2-position can be further functionalized to introduce a wide variety of substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The acetyl group at the 4-position can also be modified or serve as a key pharmacophoric feature.

Derivatives of 2-aminopyridine are known to possess a broad spectrum of biological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors feature a 2-aminopyridine core that interacts with the hinge region of the kinase active site.

-

Antiviral and Antibacterial Agents: The 2-aminopyridine scaffold has been incorporated into molecules with potent antimicrobial properties.

-

Central Nervous System (CNS) Active Agents: Certain 2-aminopyridine derivatives have shown activity as modulators of CNS targets.

The ability to efficiently synthesize a diverse range of 1-(2-(alkylamino)pyridin-4-yl)ethanone analogs via the Buchwald-Hartwig amination provides a powerful platform for the discovery and development of new therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Bromopyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling reactions of 1-(2-Bromopyridin-4-yl)ethanone. This versatile building block is a key intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. The protocols outlined below describe common cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions, offering a roadmap for the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.

General Reaction Scheme:

Table 1: Suzuki-Miyaura Coupling of a Structurally Similar Bromopyridine Derivative with Various Arylboronic Acids

The following data is for the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide and provides an indication of expected outcomes for this compound under similar conditions.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |

| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |

| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |

| 7 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under the inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 30 minutes under an inert atmosphere, then heat the reaction mixture to 85-95 °C and stir for 15-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Heck Reaction

The Heck reaction enables the coupling of this compound with alkenes to form substituted alkenes. This reaction is a valuable tool for the synthesis of complex organic molecules with diverse applications.[2][3]

General Reaction Scheme:

Table 2: Typical Conditions for the Heck Reaction of Aryl Bromides [4]

| Parameter | Conditions |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligands | PPh₃, P(o-Tol)₃, P(t-Bu)₃, NHCs |

| Bases | Et₃N, Cy₂NEt, NaOAc, Na₂CO₃, NaHCO₃ |

| Solvents | DMF, NMP, DMA, dioxane, toluene, xylene, CH₃CN |

| Temperature | Typically > 100 °C |

Experimental Protocol: General Procedure for the Heck Reaction

-

Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃, 2-10 mol%).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Solvent and Base Addition: Add a suitable solvent (e.g., DMF or DMA, 5-10 mL) and a base (e.g., Et₃N or Na₂CO₃, 1.5-2.0 equiv.).

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 100-140 °C) with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between this compound and terminal alkynes, leading to the synthesis of substituted alkynes.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][6]

General Reaction Scheme:

Table 3: Typical Conditions for the Sonogashira Coupling of Aryl Bromides [7][8]

| Parameter | Conditions |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH, Et₂NH |